![molecular formula C26H26O2 B12572031 4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene CAS No. 185310-26-3](/img/structure/B12572031.png)
4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene is a chemical compound with the molecular formula C28H28O2 It is a derivative of binaphthalene, where two naphthalene units are connected through a central bond, and each naphthalene unit is substituted with an isopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene typically involves the reaction of 4,4’-dihydroxy-1,1’-binaphthalene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4,4’-dihydroxy-1,1’-binaphthalene+2isopropyl bromideK2CO3,DMF4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene rings.
Scientific Research Applications
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular interactions and binding studies with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with proteins, enzymes, or other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with similar isopropoxy groups but different core structure.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with isopropoxy groups but different functional groups and core structure.
Uniqueness
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene is unique due to its binaphthalene core structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of chiral ligands and catalysts.
Properties
CAS No. |
185310-26-3 |
|---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-propan-2-yloxy-4-(4-propan-2-yloxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C26H26O2/c1-17(2)27-25-15-13-21(19-9-5-7-11-23(19)25)22-14-16-26(28-18(3)4)24-12-8-6-10-20(22)24/h5-18H,1-4H3 |
InChI Key |
LMJKLVBYBGKLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
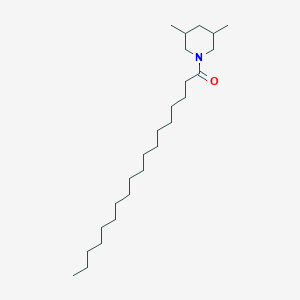
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
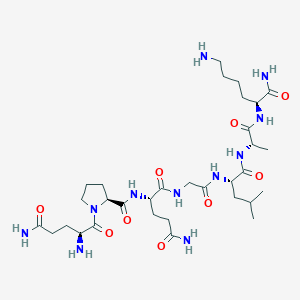

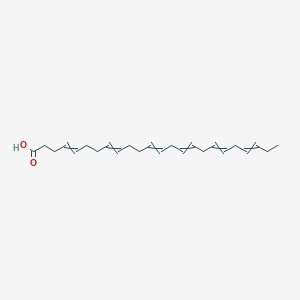
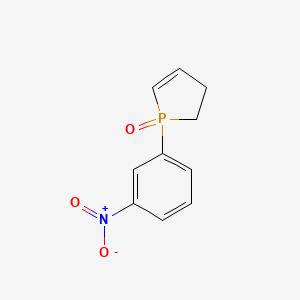
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
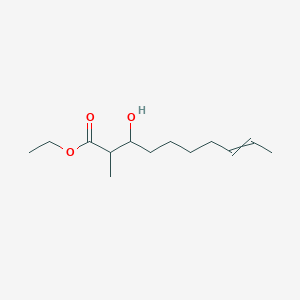

![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
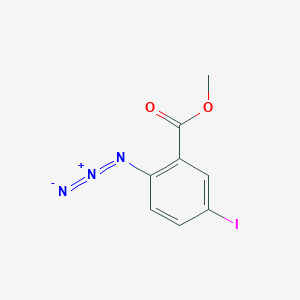
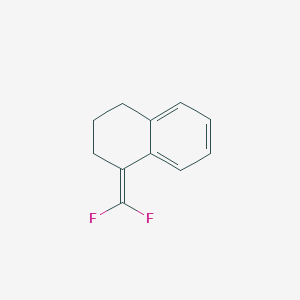
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
